![molecular formula C22H16N2O2 B14309069 4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile CAS No. 118499-73-3](/img/structure/B14309069.png)
4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile is an organic compound with the molecular formula C22H16N2O2. It contains 44 bonds, including 28 non-hydrogen bonds, 20 multiple bonds, 6 rotatable bonds, 2 triple bonds, 18 aromatic bonds, 3 six-membered rings, 2 nitrile groups (aromatic), and 2 ether groups (aromatic)
Preparation Methods
The synthesis of 4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile typically involves a condensation reaction. One common method includes the use of p-toluenesulfonic acid as a catalyst . The reaction conditions and specific reagents used can vary, but the goal is to achieve the desired structural configuration with high purity and yield.
Chemical Reactions Analysis
4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, which may alter its electronic properties.
Substitution Reactions: Due to the presence of aromatic rings and nitrile groups, it can undergo electrophilic and nucleophilic substitution reactions.
Complex Formation: It can form complexes with metals such as titanium dioxide (TiO2), which can affect its redox properties and HOMO-LUMO levels.
Scientific Research Applications
4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile involves its interaction with molecular targets and pathways. For example, its ability to form complexes with metals like TiO2 can influence its electronic properties and reactivity . The compound’s structure allows it to participate in various chemical reactions, which can be harnessed for specific applications.
Comparison with Similar Compounds
4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile can be compared with similar compounds such as:
4,4’-[1,3-Phenylenebis(oxymethylene)]bis(2H-benzo[h]chromen-2-one): This compound has a similar structural framework but differs in its functional groups and applications.
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-methyloxirane, and oxirane: This polymer has different applications and properties due to its polymeric nature.
The uniqueness of 4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile lies in its specific structural configuration and the presence of nitrile and ether groups, which contribute to its distinct chemical and physical properties.
Properties
CAS No. |
118499-73-3 |
|---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[[2-[(4-cyanophenyl)methoxy]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C22H16N2O2/c23-13-17-5-9-19(10-6-17)15-25-21-3-1-2-4-22(21)26-16-20-11-7-18(14-24)8-12-20/h1-12H,15-16H2 |
InChI Key |
ONLDGRYTAAXJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C#N)OCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


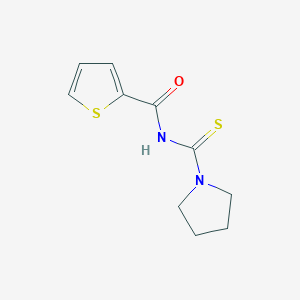
![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)
![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)
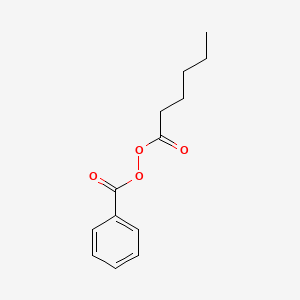
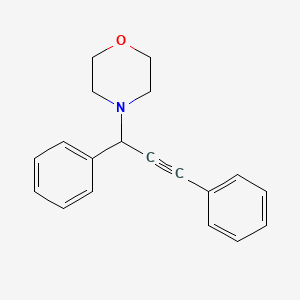
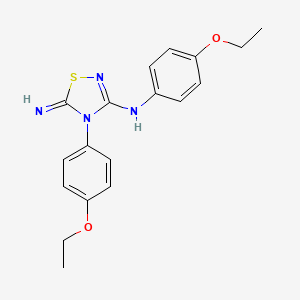
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
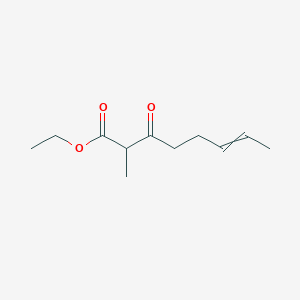
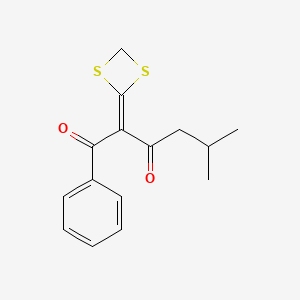

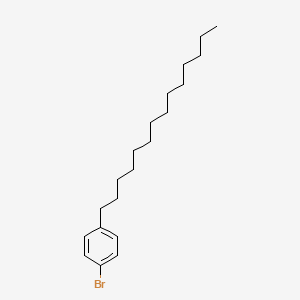
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
